molecular formula C2H2ClF3S B12671453 2-Chloro-1,1,2-trifluoroethanethiol CAS No. 1827-50-5

2-Chloro-1,1,2-trifluoroethanethiol

Cat. No.: B12671453
CAS No.: 1827-50-5
M. Wt: 150.55 g/mol
InChI Key: CVQZBQAFNVLYCA-UHFFFAOYSA-N
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Description

2-Chloro-1,1,2-trifluoroethanethiol is a chemical compound with the molecular formula C₂H₂ClF₃S It is characterized by the presence of a thiol group (-SH) attached to a carbon atom that is also bonded to chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1,2-trifluoroethanethiol typically involves the reaction of chlorotrifluoroethylene with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired thiol compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process includes the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1,2-trifluoroethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-1,1,2-trifluoroethanethiol has several applications in scientific research:

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,2-trifluoroethanethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction can affect various molecular pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Chloro-1,1,2-trifluoroethyl ethyl ether
  • 1,1,2-Trifluoro-2-chloroethane
  • 2-Chloro-1,1,2-trifluoroethyl sulfide

Comparison: 2-Chloro-1,1,2-trifluoroethanethiol is unique due to its thiol group, which imparts distinct reactivity compared to similar compounds that lack this functional group. The presence of the thiol group allows for specific interactions with biological molecules and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-chloro-1,1,2-trifluoroethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3S/c3-1(4)2(5,6)7/h1,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQZBQAFNVLYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939612
Record name 2-Chloro-1,1,2-trifluoroethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1827-50-5
Record name Ethanethiol, 2-chloro-1,1,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,1,2-trifluoroethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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